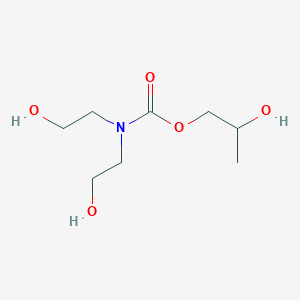
2-Hydroxypropyl bis(2-hydroxyethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxypropyl bis(2-hydroxyethyl)carbamate is a chemical compound known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by its unique structure, which includes two hydroxyethyl groups and a hydroxypropyl group attached to a carbamate backbone. This compound is often used as an intermediate in the synthesis of other chemicals and materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxypropyl bis(2-hydroxyethyl)carbamate typically involves the reaction of 2-hydroxyethyl carbamate with 2-hydroxypropyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The reaction can be represented as follows:
2-Hydroxyethyl carbamate+2-Hydroxypropyl isocyanate→2-Hydroxypropyl bis(2-hydroxyethyl)carbamate
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then cooled, and the product is purified through various techniques such as distillation or crystallization to obtain the desired purity and quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxypropyl bis(2-hydroxyethyl)carbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.
Substitution: The hydroxy groups in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-Hydroxypropyl bis(2-hydroxyethyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of polymers, resins, and other materials.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Industry: The compound is employed in the production of coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of 2-Hydroxypropyl bis(2-hydroxyethyl)carbamate involves its interaction with various molecular targets and pathways. The hydroxy groups in the compound can form hydrogen bonds with proteins and enzymes, affecting their structure and function. Additionally, the carbamate group can participate in nucleophilic and electrophilic reactions, leading to the formation of covalent bonds with target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Hydroxyethyl carbamate
- 2-Hydroxypropyl carbamate
- Bis(2-hydroxyethyl)carbamate
Uniqueness
2-Hydroxypropyl bis(2-hydroxyethyl)carbamate is unique due to its combination of hydroxyethyl and hydroxypropyl groups, which provide distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various compounds and materials, offering versatility in its applications.
Eigenschaften
CAS-Nummer |
577991-70-9 |
|---|---|
Molekularformel |
C8H17NO5 |
Molekulargewicht |
207.22 g/mol |
IUPAC-Name |
2-hydroxypropyl N,N-bis(2-hydroxyethyl)carbamate |
InChI |
InChI=1S/C8H17NO5/c1-7(12)6-14-8(13)9(2-4-10)3-5-11/h7,10-12H,2-6H2,1H3 |
InChI-Schlüssel |
HCTOWVPBFFWSEF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(COC(=O)N(CCO)CCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


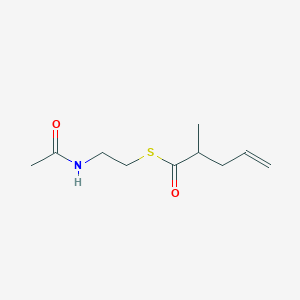

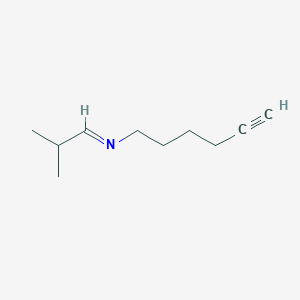
![Benzaldehyde, 2,3,4-trimethoxy-6-[[(4-methoxyphenyl)methyl]thio]-](/img/structure/B14232263.png)
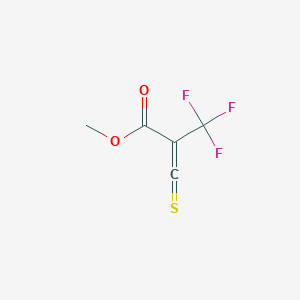
![(1S,3S,6R)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3-thiol](/img/structure/B14232272.png)

![2H-Pyrido[2,3-d][1,3]oxazin-2-one,7-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-1,4-dihydro-5-(3R)-3-piperidinyl-,hydrochloride](/img/structure/B14232282.png)
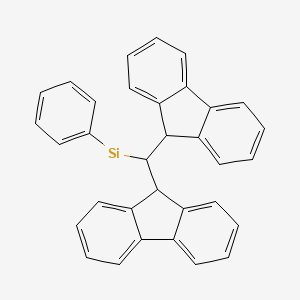
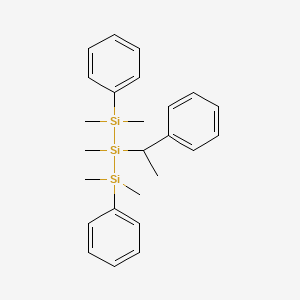
![Phenol, 3-[([3,4'-bipyridin]-5-ylamino)methyl]-](/img/structure/B14232313.png)
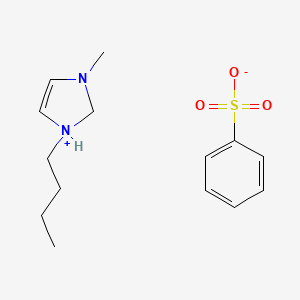
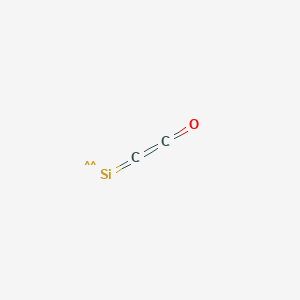
![1-[3-(Fluoromethyl)phenyl]methanamine](/img/structure/B14232319.png)
